molecular formula C11H16N2O2S B1444896 1H-Indol-5-amine, 2,3-dihydro-1-[(1-methylethyl)sulfonyl]- CAS No. 1178458-60-0

1H-Indol-5-amine, 2,3-dihydro-1-[(1-methylethyl)sulfonyl]-

Cat. No.: B1444896
CAS No.: 1178458-60-0
M. Wt: 240.32 g/mol
InChI Key: SPLPUDQMCNCYAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Indol-5-amine, 2,3-dihydro-1-[(1-methylethyl)sulfonyl]- is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of indole derivatives, including 1H-Indol-5-amine, 2,3-dihydro-1-[(1-methylethyl)sulfonyl]-, can be achieved through various methods. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Another method is the Tscherniac-Einhorn reaction, which uses indoline and 2-(hydroxymethyl)isoindoline-1,3-dione with concentrated sulfuric acid as a catalyst . Industrial production methods often involve optimizing these reactions for higher yields and purity.

Chemical Reactions Analysis

1H-Indol-5-amine, 2,3-dihydro-1-[(1-methylethyl)sulfonyl]- undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Scientific Research Applications

Indole derivatives, including 1H-Indol-5-amine, 2,3-dihydro-1-[(1-methylethyl)sulfonyl]-, have a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Indol-5-amine, 2,3-dihydro-1-[(1-methylethyl)sulfonyl]- involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing cell signaling pathways and exerting biological effects . The specific molecular targets and pathways involved depend on the particular application and context of use.

Comparison with Similar Compounds

1H-Indol-5-amine, 2,3-dihydro-1-[(1-methylethyl)sulfonyl]- can be compared with other indole derivatives such as:

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

    Tryptophan: An essential amino acid and precursor to serotonin. The uniqueness of 1H-Indol-5-amine, 2,3-dihydro-1-[(1-methylethyl)sulfonyl]- lies in its specific chemical structure and the resulting biological activities.

Properties

IUPAC Name

1-propan-2-ylsulfonyl-2,3-dihydroindol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S/c1-8(2)16(14,15)13-6-5-9-7-10(12)3-4-11(9)13/h3-4,7-8H,5-6,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPLPUDQMCNCYAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)N1CCC2=C1C=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1H-Indol-5-amine, 2,3-dihydro-1-[(1-methylethyl)sulfonyl]-
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1H-Indol-5-amine, 2,3-dihydro-1-[(1-methylethyl)sulfonyl]-
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1H-Indol-5-amine, 2,3-dihydro-1-[(1-methylethyl)sulfonyl]-
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1H-Indol-5-amine, 2,3-dihydro-1-[(1-methylethyl)sulfonyl]-
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1H-Indol-5-amine, 2,3-dihydro-1-[(1-methylethyl)sulfonyl]-
Reactant of Route 6
1H-Indol-5-amine, 2,3-dihydro-1-[(1-methylethyl)sulfonyl]-

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